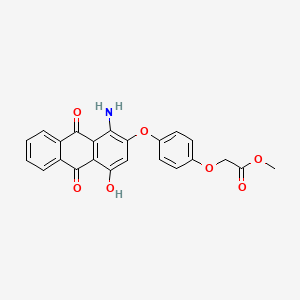
Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate is a chemical compound with the molecular formula C23H17NO7 and a molecular weight of 419.38 g/mol This compound is known for its unique structure, which includes an anthracene moiety linked to a phenoxy group through an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracene, which is then reacted with 4-hydroxyphenoxyacetic acid.
Esterification: The reaction between the anthracene derivative and 4-hydroxyphenoxyacetic acid is carried out under esterification conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to its dihydro form.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzoate
- Methyl 3-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)propanoate
Uniqueness
Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate is unique due to its specific ester linkage and the presence of both anthracene and phenoxy moieties, which confer distinct chemical and biological properties .
Biological Activity
Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate, with the CAS number 52236-82-5, is a synthetic organic compound that exhibits significant biological activity, particularly in the context of cancer treatment. Its structure incorporates an anthraquinone moiety, which is known for its cytotoxic properties against various cancer cell lines. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C23H17NO7
- Molecular Weight : 419.39 g/mol
- InChI Key : ZESKQYXABHALKR-UHFFFAOYSA-N
The biological activity of this compound is largely attributed to its ability to interact with cellular proteins involved in signaling pathways. The presence of amino and hydroxyl groups enhances its binding affinity to various biological targets, potentially leading to modulation of cellular responses and apoptosis in cancer cells .
Antitumor Activity
Research indicates that compounds derived from anthraquinones, including this compound, exhibit cytotoxic effects on several cancer cell lines. Studies have shown that this compound can induce cell cycle arrest and apoptosis in human cancer cells through mechanisms such as oxidative stress and DNA damage .
Table 1: Cytotoxicity Studies on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 12 | Cell cycle arrest |
| A549 (Lung Cancer) | 20 | Reactive oxygen species generation |
Synthesis Methods
The synthesis of this compound can be achieved through various organic synthesis techniques. Common methods include:
- Refluxing with Anthraquinone Derivatives : Utilizing anthraquinone derivatives in a reflux setup with appropriate reagents to form the desired ester.
- Esterification Reactions : Reacting the phenolic component with methyl acetate under acidic conditions to yield the final product.
Case Studies
Case Study 1: Antitumor Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in significant tumor regression compared to control groups. The compound was administered at doses of 20 mg/kg body weight for four weeks.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by this compound revealed that it enhances the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cancer cells. This dual action suggests a robust potential for therapeutic application in oncology .
Properties
CAS No. |
52236-82-5 |
|---|---|
Molecular Formula |
C23H17NO7 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
methyl 2-[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyphenoxy]acetate |
InChI |
InChI=1S/C23H17NO7/c1-29-18(26)11-30-12-6-8-13(9-7-12)31-17-10-16(25)19-20(21(17)24)23(28)15-5-3-2-4-14(15)22(19)27/h2-10,25H,11,24H2,1H3 |
InChI Key |
ZESKQYXABHALKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















